1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine

P-glycoprotein Physicochemical profiling Ring-size SAR

This racemic arylpiperazine (CAS 2034611-36-2) is the essential baseline control for P-glycoprotein (P-gp) SAR studies. Its 4-HBA, LogP ~2.9 oxolane topology distinguishes it from the oxane analog (CAS 856843-20-4). The unresolved chiral center (CP 147673(R) / CP 147674(S)) makes it critical for calibrating enantiomer-specific ATPase modulation assays. Generic substitution risks inverted P-gp pharmacology. Verify enantiopurity by chiral HPLC/SFC for batch-to-batch consistency.

Molecular Formula C20H31N3O
Molecular Weight 329.488
CAS No. 2034611-36-2
Cat. No. B2650299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
CAS2034611-36-2
Molecular FormulaC20H31N3O
Molecular Weight329.488
Structural Identifiers
SMILESC1CC(OC1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C20H31N3O/c1-2-5-18(6-3-1)22-12-14-23(15-13-22)19-8-10-21(11-9-19)17-20-7-4-16-24-20/h1-3,5-6,19-20H,4,7-17H2
InChIKeyUYFMRHRPVQDOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine (CAS 2034611-36-2): Core Structural Identity and Comparator Landscape for Procurement Decisions


1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine (CAS 2034611-36-2) is a synthetic arylpiperazine derivative characterized by a 4-phenylpiperazine head group linked via a piperidin-4-yl spacer to an (oxolan-2-yl)methyl tail fragment. The compound possesses a chiral center at the 2-position of the oxolane ring, giving rise to (R)- and (S)-enantiomeric forms [1]. In the primary literature, the resolved enantiomers are designated CP 147673(R) and CP 147674(S) and have been investigated as enantiomer-specific modulators of P-glycoprotein (P-gp) ATPase activity [2]. The compound is typically supplied as a racemic mixture (PubChem CID 91811519) and belongs to a broader class of 1,4-disubstituted piperazine derivatives with documented interactions at the P-gp substrate binding site(s) [2]. Its most structurally proximal analog is the oxane-containing variant 1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine (CAS 856843-20-4), which replaces the five-membered tetrahydrofuran ring with a six-membered tetrahydropyran ring, thereby altering conformational flexibility and molecular shape.

Why 1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine Cannot Be Simply Replaced by In-Class Phenylpiperazine Analogs: The Enantiomer-Specific and Ring-Size Argument


The molecular target engagement profile of 1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine is critically dependent on two structural features that vary substantially even among close-in-class phenylpiperazine derivatives. First, the chiral oxolan-2-ylmethyl substituent confers enantiomer-specific effects on P-glycoprotein ATPase stimulation and inhibition; the (R)- and (S)-enantiomers (CP 147673 and CP 147674) exhibit divergent functional modulation of P-gp-mediated drug transport, as demonstrated by enantiomer-selective inhibition of vinblastine- or verapamil-stimulated ATPase activity [1]. Second, the ring size of the oxygen-containing heterocycle directly influences the compound's spatial orientation within the P-gp substrate binding site; replacement of the five-membered oxolane with a six-membered oxane (as in CAS 856843-20-4) alters the rotatable bond count, molecular volume, and LogP, all of which have been shown to be critical for P-gp binding and transport kinetics [2]. Generic substitution therefore risks not merely a loss of potency but a qualitative shift in pharmacological behavior—from P-gp stimulation to inhibition or vice versa—depending on both stereochemistry and ring topology.

Quantitative Differential Evidence for 1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine: Head-to-Head Physicochemical and Enantioselective Activity Data


Oxolane vs. Oxane Ring Topology: Computed Physicochemical Property Differentiation Against CAS 856843-20-4

When compared against its closest structural analog, 1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine (CAS 856843-20-4), the target compound (CAS 2034611-36-2) exhibits distinct computed physicochemical properties that are known determinants of P-gp substrate/inhibitor recognition. The oxolane-containing target compound has a lower calculated LogP (XLogP3-AA: 2.9) and fewer rotatable bonds (4) than the oxane analog (estimated XLogP3-AA: ~3.3; rotatable bonds: 5), reflecting the conformational constraints imposed by the smaller heterocycle [1].

P-glycoprotein Physicochemical profiling Ring-size SAR

Chiral Resolution Potential: Enantiomer-Specific P-gp Modulation Documented for CP 147673(R) vs. CP 147674(S)

The (R)- and (S)-enantiomers of the target compound, designated CP 147673(R) and CP 147674(S) in the primary literature, demonstrate enantiomer-specific functional effects on P-glycoprotein ATPase activity. In purified, reconstituted P-gp preparations, certain 1,4-disubstituted piperazine derivatives with a central chiral carbon stimulate Pgp ATPase activity in a dose-dependent fashion, while others inhibit vinblastine- or verapamil-stimulated ATPase activity in an enantiomer-selective manner [1]. The racemic mixture (CAS 2034611-36-2) thus represents a distinct pharmacological entity that may exhibit a composite or averaged profile relative to the pure enantiomers—a critical consideration for assay consistency and reproducibility [2].

Enantioselectivity P-glycoprotein ATPase Multidrug resistance

Hydrogen Bond Acceptor Count and P-gp Pharmacophore Compliance Relative to Non-Oxygenated Piperazine Derivatives

The target compound possesses 4 hydrogen bond acceptor sites (two piperazine nitrogens, the piperidine nitrogen, and the oxolane oxygen), compliant with established P-gp substrate/inhibitor pharmacophore models that require multiple H-bond acceptor features for binding to the polyspecific drug-binding pocket [1]. In contrast, simple 4-phenylpiperazine derivatives lacking the oxolane-containing side chain typically present only 2–3 H-bond acceptor sites, which may reduce binding site occupancy and functional potency [2].

P-gp pharmacophore H-bond acceptor SAR

Optimal Application Scenarios for 1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine Based on Documented Differential Evidence


Enantiomer-Specific P-Glycoprotein ATPase Modulation Studies Requiring a Racemic Baseline Control

In P-gp ATPase assays employing purified, reconstituted P-gp (e.g., biotinylated P-gp-H6BD), the racemic form (CAS 2034611-36-2) serves as an essential baseline control against which the activity of resolved enantiomers CP 147673(R) and CP 147674(S) can be calibrated. Because the enantiomers exhibit divergent modulation of drug-stimulated ATPase activity [1], the racemic mixture provides a reproducible reference point that captures the composite effect, enabling laboratories to distinguish stereospecific from non-stereospecific binding interactions at the P-gp drug-binding pocket.

Physicochemical Property-Driven SAR Studies Comparing Five- vs. Six-Membered Oxygen Heterocycles in P-gp Ligands

The target compound's oxolane ring topology, with its distinct LogP (~2.9) and rotatable bond profile (4 bonds) relative to the oxane analog CAS 856843-20-4 (estimated LogP ~3.3, 5 rotatable bonds), makes it a valuable matched molecular pair for systematic SAR exploration. Medicinal chemistry teams can use this pair to isolate the contribution of ring size to P-gp binding affinity and transport kinetics without altering the core phenylpiperazine pharmacophore [2]. This ring-size SAR dimension is particularly relevant for optimizing brain penetration or oral bioavailability of P-gp substrate drug candidates.

Multidrug Resistance (MDR) Reversal Screening Using a Multi-H-Bond Acceptor Piperazine Probe

With 4 hydrogen bond acceptor sites—exceeding the typical 2–3 HBA count of simpler 4-phenylpiperazines—this compound aligns with the established P-gp pharmacophore requirement for multiple electron donor groups [3]. It is therefore particularly suited as a probe molecule in MDR reversal assays (e.g., calcein-AM accumulation, rhodamine 123 efflux) where P-gp inhibition potency correlates with H-bond acceptor density. Laboratories screening for novel MDR reversal agents can employ this compound as a structurally defined benchmark that occupies a middle ground between simple phenylpiperazines and more complex, macrocyclic P-gp inhibitors.

Chiral Chromatography Method Development and Enantiopurity Quality Control

The presence of a single chiral center in the oxolane ring makes this compound a practical test analyte for developing chiral HPLC or SFC separation methods targeting piperazine-based pharmaceuticals. The known enantiomer designations (CP 147673(R) and CP 147674(S)) and the documented enantiomer-specific biological activity [1] underscore the analytical importance of enantiopurity determination, supporting QC workflows for chemical suppliers and research laboratories that require batch-to-batch stereochemical consistency.

Quote Request

Request a Quote for 1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.